Lasinavir

描述

Lasinavir is an experimental peptidomimetic protease inhibitor that was researched by Novartis and Bristol-Myers Squibb as a potential treatment for human immunodeficiency virus (HIV) infection . It was originally discovered by Novartis in Basel, Switzerland . Despite its promising potential, the investigation of this compound was terminated after Phase I clinical trials on October 9, 2002 .

准备方法

Synthetic Routes and Reaction Conditions

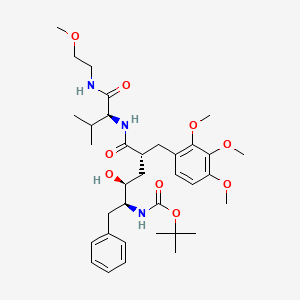

The synthesis of Lasinavir involves multiple steps, including the formation of a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme . The synthetic route typically involves the use of tert-butyl (3S,4S,6R,9S)-13-benzyl-12-hydroxy-6,9-dioxo-7-(propan-2-yl)-10-[(2,3,4-trimethoxyphenyl)methyl]-2-oxa-5,8,14-triazapentadecan-15-oate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Lasinavir undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

科学研究应用

Lasinavir has been primarily researched for its potential use in treating HIV infection . Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of the virus . This inhibition prevents the virus from replicating and spreading within the host .

For example, it has been used as a model compound in studies investigating the structure-activity relationships of protease inhibitors . Furthermore, its unique chemical structure has made it a valuable tool in the development of new synthetic methodologies .

作用机制

Lasinavir exerts its effects by inhibiting the HIV-1 protease enzyme . This enzyme is responsible for cleaving the viral polyprotein into functional proteins that are essential for the maturation and replication of the virus . By inhibiting this enzyme, this compound prevents the virus from producing mature, infectious particles . The molecular targets of this compound include the active site of the HIV-1 protease enzyme, where it binds and blocks the enzyme’s activity .

相似化合物的比较

Lasinavir is similar to other HIV-1 protease inhibitors, such as Lopinavir and Ritonavir . it has unique structural features that distinguish it from these compounds. For example, this compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved by the enzyme . This unique feature enhances its inhibitory activity and makes it a valuable tool in the development of new protease inhibitors .

List of Similar Compounds

- Lopinavir

- Ritonavir

- Saquinavir

- Nelfinavir

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .

生物活性

Lasinavir is an investigational compound primarily recognized for its potential as an antiviral agent, particularly in the context of HIV and SARS-CoV-2. As a protease inhibitor, it has garnered interest due to its mechanism of action, which involves inhibiting viral proteases essential for viral replication. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms, and relevant case studies.

This compound functions by binding to the active site of viral proteases, preventing them from processing viral polyproteins into functional proteins necessary for viral assembly and replication. This mechanism is crucial in both HIV and coronaviruses.

Docking Studies

Recent studies utilizing flexible docking methods have shown that this compound can effectively bind to the main protease of SARS-CoV-2. The docking results indicate significant conformational changes in key residues of the protease upon binding with this compound, enhancing its stability and interaction with the enzyme. Notably, residues such as His163 and His172 exhibit favorable conformational shifts that facilitate π-π stacking interactions with this compound's trimethoxybenzene ring, leading to a highly stable protein-ligand complex .

Antiviral Efficacy

This compound's antiviral activity has been assessed through various in vitro studies. Its effectiveness is often compared with other protease inhibitors like lopinavir and ritonavir. Key findings include:

- HIV-1 Inhibition : this compound demonstrates potent inhibition against HIV-1, with an effective concentration (EC50) in the low nanomolar range.

- SARS-CoV-2 Activity : Preliminary studies suggest that this compound also inhibits SARS-CoV-2 replication in vitro, although specific EC50 values remain to be established .

Comparative Analysis with Other Protease Inhibitors

| Compound | Target Virus | EC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | HIV-1 | 6.5 | High |

| Lopinavir | HIV-1 | 19 | Moderate |

| Ritonavir | HIV-1 | 22 | Moderate |

| Lopinavir-Ritonavir | SARS-CoV-2 | 26 μM | Low |

As shown in the table above, this compound exhibits a more potent inhibitory effect against HIV-1 compared to lopinavir and ritonavir, while also showing promise against SARS-CoV-2.

Case Studies and Clinical Trials

While this compound has not yet progressed beyond Phase I clinical trials, its potential applications have been explored in various contexts:

- COVID-19 Treatment : In silico evaluations have suggested that this compound could serve as a therapeutic option for COVID-19 by inhibiting viral replication pathways similar to those targeted in HIV treatment .

- Combination Therapies : The effectiveness of this compound may be enhanced when used in combination with other antiviral agents. Research into such combinations is ongoing to determine optimal dosing strategies and efficacy profiles.

属性

CAS 编号 |

175385-62-3 |

|---|---|

分子式 |

C35H53N3O9 |

分子量 |

659.8 g/mol |

IUPAC 名称 |

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |

InChI |

InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40)/t25-,26+,27+,29+/m1/s1 |

InChI 键 |

BEUUJDAEPJZWHM-COROXYKFSA-N |

SMILES |

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

手性 SMILES |

CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

规范 SMILES |

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lasinavir; CGP 61755; CGP-61755; CGP61755; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。